N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide
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Description
“N-2,1,3-benzothiadiazol-4-yl-3-methyl-4-nitrobenzamide” is a chemical compound with the linear formula C15H11N3O3S . It is a derivative of benzothiadiazole, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole .
Molecular Structure Analysis
The molecular structure of “N-2,1,3-benzothiadiazol-4-yl-3-methyl-4-nitrobenzamide” is complex. It includes a benzothiadiazole core, which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . The compound also contains a nitro group (-NO2) and a benzamide group (C6H5CONH2) .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound has been involved in research focused on its synthesis and structural properties. For instance, studies have demonstrated methods for synthesizing related benzothiadiazole derivatives, highlighting their potential in developing pharmacologically relevant substances. One approach involved the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from precursors like 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxides, revealing insights into constructing 'privileged' benzodiazepine structures (Hemming & Loukou, 2004). Another study reported the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, emphasizing the importance of N,N-bidentate directing groups for metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).
Biological Activities
Research into the biological activities of benzothiadiazole derivatives has shown promising results. For example, compounds synthesized from benzothiadiazole have been evaluated for their antibacterial activity against pathogens like Streptococcus pyogenes, with some derivatives exhibiting potent antibacterial effects (Gupta, 2018). Additionally, studies have explored the anticonvulsant potential of derivatives, suggesting that certain thiadiazole derivatives could be perspective candidates for anticonvulsant drug development (Sych et al., 2018).
Optical and Material Properties
Some research has focused on the optical and material properties of benzothiadiazole derivatives. Investigations into the synthesis, crystal growth, and optical properties of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have contributed to understanding these compounds' potential in nonlinear optical applications and biological activities (Prabukanthan et al., 2020).
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-8-7-9(5-6-12(8)18(20)21)14(19)15-10-3-2-4-11-13(10)17-22-16-11/h2-7H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOSDYHONYZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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